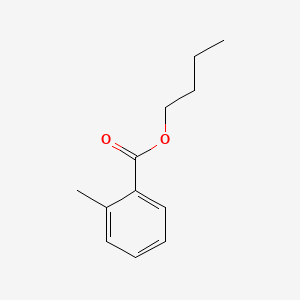

Benzoic acid, 2-methyl-, butyl ester

Description

Contextual Significance within Ester Chemistry Research

Esters are a fundamental class of organic compounds, and their synthesis and reactions are a cornerstone of organic chemistry. The study of specific esters like butyl 2-methylbenzoate (B1238997) contributes to a broader understanding of esterification processes. Research in this area often focuses on optimizing reaction conditions, exploring various catalytic systems, and investigating the electronic and steric effects of substituents on reaction rates and yields.

The synthesis of esters is a widely studied area. For instance, the formation of methyl benzoate (B1203000) from benzoic acid and methanol (B129727) is a classic example of Fischer esterification. researchgate.netwikipedia.org Research has also explored alternative methods like the alkoxycarbonylation of aryl halides. researchgate.net While not directly about butyl 2-methylbenzoate, this research provides a framework for understanding the synthesis of related esters. The principles of acid catalysis and the mechanisms of nucleophilic acyl substitution are central to these studies. wikipedia.org

Historical Perspectives and Evolution of o-Toluic Acid Ester Research

Research into o-toluic acid and its derivatives has a long history. o-Toluic acid itself, or 2-methylbenzoic acid, was first noted by Sir William Ramsay. wikipedia.org It is an isomer of p-toluic acid and m-toluic acid. wikipedia.org The synthesis of o-toluic acid is typically achieved through the oxidation of o-xylene (B151617). wikipedia.orggoogle.com

Early research on o-toluic acid esters likely focused on fundamental synthesis and characterization. Modern research has evolved to explore more nuanced aspects, such as the use of these esters as intermediates in the synthesis of more complex molecules. For example, o-toluic acid is a known intermediate in the production of pharmaceuticals and dyes. sinocurechem.comresearchgate.net The esters derived from it, including butyl 2-methylbenzoate, are therefore of interest for their potential applications in these fields.

A significant aspect of the evolution of this research has been the development of analytical techniques. The ability to accurately identify and quantify compounds like butyl 2-methylbenzoate and its isomers is crucial. Techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for separating and identifying closely related compounds, such as the ortho, meta, and para isomers of butyl toluate. nist.govnist.gov

Furthermore, research has extended to understanding the byproducts and impurities that can arise during the synthesis of o-toluic acid and its esters. For instance, o-methylbenzyl o-toluate has been identified as a byproduct in the oxidation of o-xylene to o-toluic acid. google.com Understanding the formation of such impurities is critical for developing processes to produce high-purity o-toluic acid and its derivatives. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

65382-88-9 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

butyl 2-methylbenzoate |

InChI |

InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

GALQLODNTKQGFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways for Benzoic Acid, 2 Methyl , Butyl Ester

Direct Esterification Processes

Direct esterification, particularly the Fischer-Speier esterification, remains a fundamental and widely used method for synthesizing esters like butyl 2-methylbenzoate (B1238997). This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The most common laboratory and industrial synthesis of butyl 2-methylbenzoate is the acid-catalyzed reaction between 2-methylbenzoic acid (o-toluic acid) and butanol. The reaction is an equilibrium process where the carboxylic acid is protonated by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of butanol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Reaction Scheme: C₈H₈O₂ (2-Methylbenzoic Acid) + C₄H₁₀O (Butanol) ⇌ C₁₂H₁₆O₂ (Butyl 2-methylbenzoate) + H₂O

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-methylbenzoic acid, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: The alcohol (butanol) acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final product, butyl 2-methylbenzoate, and regenerates the acid catalyst.

To achieve high yields of butyl o-toluate, the equilibrium of the Fischer esterification must be shifted toward the products, in accordance with Le Châtelier's Principle. wikipedia.org Several strategies are employed to optimize the reaction conditions:

Use of Excess Reactant: The reaction is often carried out using a large excess of one of the reactants, typically the less expensive one, which is usually butanol. masterorganicchemistry.com This drives the equilibrium to the right, increasing the ester yield.

Removal of Water: As water is a product, its continuous removal from the reaction mixture will shift the equilibrium towards the formation of the ester. wikipedia.org This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus, where an immiscible solvent like toluene (B28343) or hexane (B92381) forms an azeotrope with water. The azeotrope boils off, condenses, and the water separates in the trap, while the solvent returns to the reaction flask.

Catalyst Selection and Concentration: While sulfuric acid is effective and inexpensive, other catalysts such as p-toluenesulfonic acid or solid acid catalysts (e.g., zirconia-based catalysts) can also be used. thegoodscentscompany.com Solid acids offer the advantage of easier separation and recyclability, reducing waste. thegoodscentscompany.com The optimal catalyst concentration is crucial; too little results in a slow reaction rate, while too much can lead to side reactions like dehydration of the alcohol.

Temperature and Reaction Time: The reaction is typically performed at the reflux temperature of the alcohol or the azeotropic mixture to ensure a sufficient reaction rate. The reaction time is monitored until equilibrium is reached or the starting material is consumed, often requiring several hours.

Kinetic studies on the esterification of benzoic acid with 1-butanol (B46404), catalyzed by p-toluenesulfonic acid, show that under optimal conditions, conversions of up to 92% can be achieved within 120 minutes. The activation energies for the forward (esterification) and reverse (hydrolysis) reactions are approximately 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively, indicating a slightly endothermic process.

Table 1: Typical Reaction Parameters for Fischer Esterification of 2-Methylbenzoic Acid with Butanol

| Parameter | Typical Value/Condition | Purpose |

| Reactant Ratio | 1:3 to 1:5 (Acid:Butanol) | Shift equilibrium to favor product formation. |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Increase the rate of reaction. |

| Catalyst Loading | 1-5 mol% relative to carboxylic acid | Achieve effective catalysis without promoting side reactions. |

| Solvent | Toluene or Hexane (optional) | Facilitate azeotropic removal of water. |

| Temperature | Reflux (~90-120 °C) | Provide sufficient energy to overcome the activation barrier. |

| Apparatus | Dean-Stark Trap | Continuously remove water to drive the reaction forward. |

| Reaction Time | 2-8 hours | Allow the reaction to approach completion/equilibrium. |

Transesterification Approaches for Benzoic Acid Esters

Transesterification is another important pathway for synthesizing esters, involving the conversion of one ester into another by reacting it with an alcohol. libretexts.org To synthesize butyl 2-methylbenzoate, a more readily available methyl or ethyl ester of 2-methylbenzoic acid could be reacted with butanol. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Transesterification: The mechanism is very similar to that of Fischer esterification. libretexts.org The catalyst protonates the carbonyl oxygen of the starting ester (e.g., methyl 2-methylbenzoate), which is then attacked by butanol. A tetrahedral intermediate is formed, and after proton transfers, methanol (B129727) is eliminated, yielding butyl 2-methylbenzoate. The equilibrium must be shifted, usually by using a large excess of butanol or by removing the lower-boiling alcohol (methanol) by distillation.

Base-Catalyzed Transesterification: This method typically uses a catalytic amount of a strong base, such as sodium butoxide (NaOBu). The butoxide anion acts as a nucleophile and attacks the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) anion and forming the desired butyl ester. This process is also an equilibrium, and to drive it to completion, a large excess of butanol is used.

Transesterification is particularly useful when the starting carboxylic acid is sensitive or difficult to handle, but its corresponding simple ester is readily available.

Advanced Synthetic Strategies for o-Toluate Esters and Analogues

Beyond simple ester formation, o-toluate esters are valuable substrates for more complex molecular constructions. Their structure allows for regioselective functionalization through advanced organometallic and catalytic techniques.

Lateral lithiation is a powerful method for the functionalization of the methyl group on o-toluate esters. researchgate.net This reaction involves deprotonation at the benzylic position (the methyl group) adjacent to the ester. The ester group acts as a directed metalation group (DMG), coordinating to the lithium reagent and directing the deprotonation to the adjacent methyl group rather than a position on the aromatic ring. researchgate.netwikipedia.org

A strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) is typically used at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting benzylic carbanion is a potent nucleophile that can react with various electrophiles.

For acylation, the lithiated intermediate is treated with an acylating agent, such as an acid chloride or an anhydride (B1165640). This introduces a new acyl group onto the benzylic carbon, forming a β-keto ester derivative. This strategy provides a route to more complex molecular architectures, extending the carbon chain at the 2-position.

Reaction Scheme:

Lateral Lithiation: Butyl 2-methylbenzoate is treated with LDA in THF at -78 °C to form the benzylic anion.

Acylation: The anion is quenched with an acyl chloride (e.g., acetyl chloride) to yield the corresponding butyl 2-(2-oxopropyl)benzoate.

Cross-ester condensations, such as the crossed-Claisen condensation, are carbon-carbon bond-forming reactions that are highly effective for synthesizing β-keto esters. organic-chemistry.org In this reaction, an ester enolate reacts with a second ester molecule. For a crossed-Claisen reaction to be synthetically useful and avoid a mixture of four different products, one of the esters should be non-enolizable (i.e., it lacks α-hydrogens). chemistrysteps.com

Butyl 2-methylbenzoate is an excellent non-enolizable ester partner because it has no α-hydrogens. It can serve as the electrophilic acceptor for an enolate generated from a different, enolizable ester (e.g., butyl acetate). The reaction is promoted by a strong base, such as sodium butoxide or LDA, which deprotonates the enolizable ester to form the nucleophilic enolate. wikipedia.org This enolate then attacks the carbonyl carbon of butyl 2-methylbenzoate. Subsequent elimination of a butoxide ion yields the β-keto ester product.

Reaction Scheme: Butyl 2-methylbenzoate + Butyl acetate (B1210297) → (in the presence of a strong base like NaOBu) → Butyl 2-(2-methylbenzoyl)acetate + Butanol

This technique is a powerful tool for building molecular complexity, allowing for the controlled coupling of two different ester fragments.

Synthesis of Structural Analogues and Derivatives with Varied Substituents

The synthesis of structural analogues and derivatives of "Benzoic acid, 2-methyl-, butyl ester" can be approached by modifying either the benzoic acid moiety or the butyl ester chain. These modifications allow for the exploration of structure-activity relationships and the development of compounds with tailored properties.

One of the most common methods for synthesizing benzoate (B1203000) esters is the Fischer esterification. This acid-catalyzed reaction involves refluxing a carboxylic acid with an alcohol. For the synthesis of analogues of butyl 2-methylbenzoate, this would entail reacting a substituted 2-methylbenzoic acid with butanol or a substituted butanol. Microwave-assisted Fischer esterification has been shown to be an efficient method for the synthesis of substituted benzoic acid esters, often leading to high yields in shorter reaction times.

Synthesis of Analogues with Substituents on the Aromatic Ring:

To synthesize analogues with different substituents on the benzene (B151609) ring, a variety of substituted 2-methylbenzoic acids can be used as starting materials. The general reaction is as follows:

Substituted 2-methylbenzoic acid + Butanol --(Acid Catalyst)--> Butyl (substituted 2-methyl)benzoate + Water

Alternatively, derivatization of the aromatic ring can be performed on the final ester product, though this can sometimes be less efficient due to potential side reactions with the ester group.

Synthesis of Analogues with Variations in the Ester Group:

To create analogues with different ester groups, 2-methylbenzoic acid can be reacted with a variety of alcohols. This allows for the introduction of different alkyl or aryl groups in the ester portion of the molecule. For example, reacting 2-methylbenzoic acid with methanol would yield methyl 2-methylbenzoate, while reaction with isobutanol would produce isobutyl 2-methylbenzoate.

The table below provides examples of reactants that can be used to synthesize various structural analogues.

| Benzoic Acid Derivative | Alcohol | Resulting Ester Analogue |

| 2-Methylbenzoic acid | Methanol | Methyl 2-methylbenzoate |

| 2-Methylbenzoic acid | Ethanol | Ethyl 2-methylbenzoate |

| 2-Methylbenzoic acid | Propanol | Propyl 2-methylbenzoate |

| 4-Fluoro-2-methylbenzoic acid | Butanol | Butyl 4-fluoro-2-methylbenzoate |

| 2,4-Dimethylbenzoic acid | Butanol | Butyl 2,4-dimethylbenzoate |

| 2-Methylbenzoic acid | Isobutanol | Isobutyl 2-methylbenzoate |

| 2-Methylbenzoic acid | 2-Methylbutanol | 2-Methylbutyl 2-methylbenzoate |

Derivatization can also involve more complex modifications. For instance, introducing a thioether linkage can be achieved through specific synthetic routes, leading to compounds like "Benzoic acid, 2-(2-methylbutyl)thio-, 2-methylbutyl ester". nist.gov

The choice of synthetic method often depends on the specific substituents being introduced and their compatibility with the reaction conditions. For sensitive substrates, milder esterification methods, such as those using coupling reagents (e.g., DCC/DMAP) or conversion of the carboxylic acid to a more reactive acyl chloride, may be employed.

Analytical Techniques for Characterization and Quantification of Benzoic Acid, 2 Methyl , Butyl Ester

Spectroscopic Characterization Methods

Spectroscopic methods provide fundamental insights into the molecular architecture of butyl 2-methylbenzoate (B1238997) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for butyl 2-methylbenzoate are not widely published, a detailed structural analysis can be predicted based on established chemical shift principles and data from isomeric and analogous compounds.

The structure of butyl 2-methylbenzoate contains several distinct proton and carbon environments that would be resolved in NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the aromatic protons of the 2-methylbenzoyl group and the aliphatic protons of the butyl ester chain.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (multiplicities) influenced by their positions relative to the ester and methyl groups.

Butyl Chain Protons: The protons of the butyl group would appear in the upfield region. The methylene (B1212753) group attached to the ester oxygen (-O-CH₂-) is expected to be the most downfield of the aliphatic signals (around 4.3 ppm) due to the deshielding effect of the oxygen atom. The other methylene groups would appear further upfield, followed by the terminal methyl group (-CH₃) at approximately 0.9 ppm.

Aromatic Methyl Protons: The methyl group attached to the benzene ring would produce a singlet peak around 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce signals between approximately 125 and 140 ppm.

Butyl Chain Carbons: The carbons of the butyl group would appear in the upfield region (10-70 ppm), with the carbon attached to the ester oxygen (-O-CH₂) being the most downfield of this set.

Aromatic Methyl Carbon: The carbon of the methyl group on the benzene ring would resonate at around 20-22 ppm.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for butyl 2-methylbenzoate.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl -CH₃ | ~ 0.9 (triplet) | ~ 13.7 |

| Butyl -CH₂-CH₃ | ~ 1.4 (sextet) | ~ 19.2 |

| Butyl -CH₂-CH₂-CH₃ | ~ 1.7 (quintet) | ~ 30.7 |

| Butyl -O-CH₂- | ~ 4.3 (triplet) | ~ 64.8 |

| Aromatic -CH₃ | ~ 2.6 (singlet) | ~ 21.7 |

| Aromatic Carbons | 7.1 - 7.9 (multiplets) | 125.7 - 140.4 |

| Ester C=O | - | ~ 167.0 |

Data table is predictive and based on analogous structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of butyl 2-methylbenzoate is expected to display several characteristic absorption bands that confirm its identity as an aromatic ester.

Key diagnostic peaks include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1700 cm⁻¹.

C-O Stretch: Absorption bands corresponding to the stretching of the C-O single bonds of the ester group, usually found in the 1300-1100 cm⁻¹ range.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (e.g., 3040-3100 cm⁻¹) are indicative of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Absorption bands appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the butyl and methyl groups.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring typically appear in the fingerprint region below 900 cm⁻¹, providing information about the substitution pattern.

The table below summarizes the expected characteristic IR absorption bands for butyl 2-methylbenzoate.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |

| Ester C=O Stretch | 1720 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O Stretch | 1300 - 1100 | Strong |

Data table is predictive and based on established functional group frequencies.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For butyl 2-methylbenzoate (C₁₂H₁₆O₂), the calculated molecular weight is approximately 192.25 g/mol . Therefore, the molecular ion peak [M]⁺• would be observed at m/z 192.

The fragmentation pattern provides valuable structural clues. Experimental GC-MS data reveals a characteristic pattern for this compound. The base peak (the most abundant ion) is observed at m/z 118. This corresponds to the stable 2-methylbenzoyl cation, formed by the cleavage of the ester bond and loss of the butoxy radical.

Another significant fragmentation pathway is the McLafferty rearrangement, which is common in esters with sufficiently long alkyl chains. This process involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈, mass 56) and the formation of a radical cation of 2-methylbenzoic acid at m/z 136. Further fragmentation of the aromatic portion can lead to the formation of the tropylium (B1234903) ion at m/z 91.

The table below details the major ions observed in the mass spectrum of butyl 2-methylbenzoate.

| m/z Value | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 192 | Low | [C₁₂H₁₆O₂]⁺• | Molecular Ion |

| 136 | 64.8 | [C₈H₈O₂]⁺• | Loss of C₄H₈ (McLafferty Rearrangement) |

| 119 | 92.1 | [C₈H₇O]⁺ | 2-methylbenzoyl cation |

| 118 | 100.0 | [C₈H₆O]⁺• | Loss of H from 2-methylbenzoyl cation |

| 91 | 67.8 | [C₇H₇]⁺ | Tropylium ion |

Data sourced from the MassBank of North America (MoNA), record JP000052.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating butyl 2-methylbenzoate from complex mixtures and for performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like butyl 2-methylbenzoate. It combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a long, thin capillary column. A common column choice for this type of analysis is a non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms or DB-5). The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. As components elute from the column at different times (retention times), they enter the mass spectrometer, which serves as the detector, generating a mass spectrum for each component.

This method allows for both the qualitative identification of butyl 2-methylbenzoate (by matching its retention time and mass spectrum against a known standard or library) and its quantitative analysis (by measuring the area of its chromatographic peak). GC-MS is highly effective for determining the purity of a sample and for quantifying the compound in complex matrices such as food, beverages, or environmental samples. gcms.cz

For analyzing trace levels of volatile compounds like butyl 2-methylbenzoate in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free sample preparation technique. nih.gov This method concentrates volatile analytes from the headspace (the gas phase above the sample) before they are introduced into the GC-MS system.

The HS-SPME procedure involves placing a sample in a sealed vial and allowing it to equilibrate at a controlled temperature. A fused-silica fiber coated with a sorbent material (the SPME fiber) is then exposed to the headspace. Volatile compounds, including butyl 2-methylbenzoate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After a set extraction time, the fiber is withdrawn and inserted directly into the hot injector port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column for separation and analysis.

The efficiency of the extraction depends on several factors that must be optimized, including the type of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane, DVB/CAR/PDMS, is often used for a broad range of volatiles), extraction temperature, and extraction time. mdpi.commdpi.com HS-SPME-GC-MS is a sensitive and robust method for the detection and quantification of aromatic esters in various applications, from aroma profiling in foods to environmental monitoring. researchgate.net

Derivatization Strategies for Enhanced Chromatographic Performance (e.g., fatty acid butyl ester methods)

In chromatographic analysis, particularly gas chromatography (GC), the chemical properties of an analyte can significantly impact its performance. Compounds that are polar or have low volatility may exhibit poor peak shape, leading to inaccurate quantification. Derivatization is a chemical modification technique used to convert an analyte into a product with more suitable properties for analysis.

For the analysis of the parent acid, 2-methylbenzoic acid, derivatization to its butyl ester form (the target compound) is a crucial step to improve its chromatographic behavior. The polar carboxyl group (-COOH) of the acid can cause tailing on many standard GC columns. By converting it to the less polar butyl ester, volatility is increased and interactions with the stationary phase are reduced, resulting in sharper, more symmetrical peaks.

This process is analogous to the well-established methods for analyzing fatty acids, where they are converted to their methyl or butyl esters. colostate.eduaocs.org The esterification of 2-methylbenzoic acid to form Butyl 2-methylbenzoate can be achieved through several common methods:

Acid-Catalyzed Esterification : This is a widely used method where the carboxylic acid (2-methylbenzoic acid) is reacted with an excess of butanol in the presence of an acid catalyst. aocs.org Common catalysts include boron trifluoride (BF₃), hydrogen chloride (HCl), or sulfuric acid (H₂SO₄). colostate.edugoogle.com The reaction drives the equilibrium towards the formation of the ester and water.

Use of Alkylating Reagents : Other reagents can facilitate the butylation of the acid. For instance, alkyl chloroformates have been proposed as effective alkylating agents for this purpose. colostate.edu

This derivatization strategy is essential for making the parent acid amenable to GC analysis and is the process that produces the target compound of this article. The resulting Butyl 2-methylbenzoate is sufficiently volatile and stable for reliable GC analysis.

Method Validation and Performance Metrics

Once an analytical method, such as a GC or High-Performance Liquid Chromatography (HPLC) method, is developed for quantifying Butyl 2-methylbenzoate, it must be validated to ensure its reliability, accuracy, and precision. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. Key performance metrics are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (R²) is a measure of the "goodness of fit," with values greater than 0.99 generally considered acceptable. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov These values are crucial for determining the sensitivity of the method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD ≈ 3.3σ/S; LOQ ≈ 10σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). sepscience.com

The following table presents typical linearity, LOD, and LOQ values from validated methods for analogous compounds.

| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| n-Butylparaben | GC-MS | 1 - 10 µg/g | > 0.990 | Not Reported | Not Reported | researchgate.net |

| Benzoic Acid | LC-DAD | 0.61 - 140 mg/kg | > 0.99 | Not Reported | 0.41 mg/kg | researchgate.net |

| n-Butylparaben | LC-DAD | 0.61 - 140 mg/kg | > 0.99 | Not Reported | 0.11 mg/kg | researchgate.net |

| Sodium Benzoate (B1203000) | HPLC | Not Reported | 0.985 | 0.0003 mg/100 mL | 0.0009 mg/100 mL | myfoodresearch.com |

| Butyl Hydroxybenzoate | HPLC | 2 - 140 µg/mL | > 0.9999 | Not Reported | Not Reported | researchgate.net |

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often evaluated using recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is recovered by the analysis is calculated. Acceptable recovery ranges are typically between 80-120%, though this can vary depending on the analyte concentration and sample matrix. oup.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision) : The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision) : The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net

The following table provides examples of accuracy, precision, and uncertainty values for related compounds.

| Analyte | Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Expanded Uncertainty (%) | Reference |

|---|---|---|---|---|---|

| n-Butylparaben | GC-MS | 101.7% | < 10% (Intra-day), 6.78-10.94% (Inter-day) | 8 - 12% | researchgate.net |

| Benzoic Acid | LC-DAD | 100.5 - 103.3% | 0.15 - 1.89% (Inter-day) | 3.4 - 6.5% | researchgate.net |

| n-Butylparaben | LC-DAD | 100.5 - 103.3% | 0.15 - 1.89% (Inter-day) | 3.4 - 6.5% | researchgate.net |

| Sodium Benzoate | Spectrophotometry | 94.5% | 0.0642% | Not Reported | researchgate.net |

| Butyl Hydroxybenzoate | HPLC | Not Reported | < 1% (Intra- and Inter-day) | Not Reported | researchgate.net |

Table of Compounds

| Common Name/Synonym | Systematic Name |

| Butyl 2-methylbenzoate | Benzoic acid, 2-methyl-, butyl ester |

| Butyl o-toluate | This compound |

| 2-Methylbenzoic acid | 2-Methylbenzoic acid |

| o-Toluic acid | 2-Methylbenzoic acid |

| Butylparaben | Butyl 4-hydroxybenzoate |

| Benzoic acid | Benzoic acid |

| Butanol | Butan-1-ol |

| Boron trifluoride | Boron trifluoride |

| Hydrogen chloride | Hydrogen chloride |

| Sulfuric acid | Sulfuric acid |

| Sodium Benzoate | Sodium benzoate |

| n-Butylparaben | Butyl 4-hydroxybenzoate |

| Butyl Hydroxybenzoate | Butyl 4-hydroxybenzoate |

Research Applications in Chemical Synthesis and Advanced Materials

Benzoic Acid, 2-methyl-, butyl ester as a Key Synthetic Intermediate

The molecular architecture of butyl 2-methylbenzoate (B1238997), featuring a reactive ester group and a substituted aromatic ring, positions it as a valuable precursor in multi-step organic synthesis. Its structure allows for a variety of chemical modifications, making it a versatile building block for constructing more complex molecular frameworks.

The synthesis of natural products is a significant driver of innovation in organic chemistry. nih.govnih.gov While direct examples involving butyl 2-methylbenzoate are not extensively documented, its structural motifs are present in precursors used for synthesizing important classes of natural products like isocoumarins and tetracycline (B611298) antibiotics.

Isocoumarins: Isocoumarins are a class of natural products possessing a 1H-isochromen-1-one core structure and exhibiting a wide range of biological activities. chempedia.info The synthesis of isocoumarin (B1212949) derivatives often involves the cyclization of 2-alkynylbenzoates. nih.gov For instance, methyl 2-(phenylethynyl)benzoate is a known precursor that undergoes intramolecular cyclization to form the isocoumarin skeleton. niscpr.res.in Given the similar reactivity of different alkyl esters in such transformations, it is plausible that butyl 2-methylbenzoate derivatives, particularly an alkynyl-substituted version, could serve as effective precursors for isocoumarins. The general synthetic approach is highlighted below:

| Precursor | Reagents and Conditions | Product |

| Butyl 2-alkynyl-toluate | Metal catalyst (e.g., Pd, Zn), Cyclization | Substituted Isocoumarin |

Tetracycline Antibiotics Precursors: The tetracyclines are a critical class of broad-spectrum antibiotics characterized by a four-ring carbocyclic skeleton. nih.gov Total synthesis of these complex molecules is a formidable challenge in organic chemistry. nih.gov Modern synthetic strategies often employ convergent approaches where complex fragments of the molecule are synthesized separately and then joined together. One key strategy involves a Michael-Claisen condensation to construct the C ring of the tetracycline core. nih.gov While specific research has highlighted the use of other benzoic acid derivatives in constructing the AB ring system of tetracyclines, the underlying chemical principles suggest that butyl 2-methylbenzoate could be functionalized and elaborated to serve as a precursor for segments of the tetracycline scaffold. psu.edu The fundamental ester and aromatic functionalities are key handles for the necessary chemical manipulations.

The development of new chemical reactions is essential for expanding the toolkit of synthetic chemists. Butyl 2-methylbenzoate can serve as a model substrate or a key building block in the exploration of novel transformations. The ester functionality can be targeted for reactions such as hydrolysis, transesterification, reduction, or reaction with organometallic reagents. The aromatic ring, activated by the methyl group, is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions.

Research into C-H activation, a field focused on the direct functionalization of carbon-hydrogen bonds, could utilize substrates like butyl 2-methylbenzoate to explore new catalytic systems for ortho-alkylation, -arylation, or -alkenylation, further enhancing its utility as a versatile intermediate in organic synthesis.

Investigation of Ester Properties in Chemical Processes and Materials Science

Beyond its role as a synthetic intermediate, the physical and chemical properties of butyl 2-methylbenzoate itself are of interest in various applications, from its potential as a specialty solvent to its use in polymer formulations.

Esters like butyl 2-methylbenzoate are generally characterized by moderate polarity, low volatility, and good solvating power for a range of organic compounds. These properties make them attractive as specialty solvents in organic reactions. While detailed studies on butyl 2-methylbenzoate are limited, data from related compounds such as methyl benzoate (B1203000) and butyl benzoate can provide insights into its potential solvent characteristics. wikipedia.orgatamanchemicals.comnih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 199.6 | Poorly soluble |

| Butyl Benzoate | C₁₁H₁₄O₂ | 178.23 | 250 | Insoluble |

| Butyl 2-methylbenzoate | C₁₂H₁₆O₂ | 192.25 | ~259-260 | Insoluble (estimated) |

Data for Methyl Benzoate and Butyl Benzoate from various sources. wikipedia.orgnih.gov Data for Butyl 2-methylbenzoate is estimated based on available information. thegoodscentscompany.com

The higher boiling point and lower volatility of butyl 2-methylbenzoate compared to its methyl and ethyl counterparts would make it suitable for reactions requiring elevated temperatures. Its ester functionality makes it a relatively inert solvent for many transformations, while its aromatic character can be beneficial for dissolving aromatic substrates.

The esterification of carboxylic acids with alcohols is a fundamental reaction in industrial chemistry, often used to produce plasticizers, a key class of polymer additives that impart flexibility and durability to materials like polyvinyl chloride (PVC). researchgate.net Benzoate esters are a known class of non-phthalate plasticizers. google.com

The synthesis of butyl 2-methylbenzoate via the esterification of 2-methylbenzoic acid with butanol is a direct application of this chemistry. dergipark.org.trdnu.dp.ua Research in this area focuses on optimizing reaction conditions, often employing catalysts to improve yield and reaction rates.

| Reactants | Catalyst | Conditions | Product |

| 2-Methylbenzoic Acid + Butanol | Acid catalyst (e.g., H₂SO₄, p-TsOH), Solid acid catalysts | Heating, Removal of water | Butyl 2-methylbenzoate |

The properties of the resulting ester, such as its molecular weight, boiling point, and polarity, determine its efficacy as a plasticizer. The presence of the butyl chain in butyl 2-methylbenzoate suggests it would have good compatibility with PVC and other polymers, making it a candidate for research into novel, potentially safer plasticizers. Further investigation would be required to fully characterize its performance in polymer formulations, including its effect on properties like glass transition temperature, tensile strength, and migration resistance.

Environmental Behavior and Degradation Pathways of Benzoic Acid Esters

Biodegradation Studies in Aquatic and Terrestrial Systems

The primary mechanism for the biodegradation of benzoate (B1203000) esters in both aquatic and terrestrial environments is initiated by the hydrolysis of the ester bond. This cleavage results in the formation of the corresponding carboxylic acid and alcohol. For Benzoic acid, 2-methyl-, butyl ester, this initial step yields 2-methylbenzoic acid and butanol.

Microorganisms capable of degrading aromatic compounds are widespread in soil and water. The biodegradation of the resulting 2-methylbenzoic acid has been the subject of scientific investigation. Studies have shown that bacteria, such as certain species of Pseudomonas, are capable of utilizing 2-methylbenzoic acid as a sole carbon source. nih.govasm.org

Table 1: Hydrolytic Half-life of n-Butyl Benzoate in Rat Plasma and Liver Microsomes

| Biological Matrix | Half-life (t½) in minutes |

| Rat Plasma | 10 |

Data for n-butyl benzoate, a structurally similar compound, illustrating the potential for rapid biological hydrolysis. nih.gov

Environmental Fate and Mobility in Soil and Water Systems

The environmental fate and mobility of this compound are influenced by its physicochemical properties, including its water solubility and its tendency to sorb to soil and sediment.

Mobility in Soil: The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests high mobility, meaning the compound is likely to leach through the soil profile and potentially reach groundwater. Conversely, a high Koc value indicates that the compound will be strongly adsorbed to soil particles and be less mobile.

While a specific Koc value for this compound is not available, data for similar compounds can provide an estimate of its behavior. For instance, butyl benzoate has a measured Koc value of 125, which indicates high mobility in soil. nih.gov Methyl benzoate has reported Koc values ranging from 70 to 178, suggesting moderate to high mobility. nih.gov Based on these analogs, it is anticipated that this compound will exhibit moderate to high mobility in most soil types. The mobility will also be influenced by the soil's organic matter content, clay content, and pH.

Fate in Water Systems: In aquatic environments, this compound is subject to several fate processes including hydrolysis, biodegradation, and photodegradation. Due to its expected moderate water solubility, it will be present in the dissolved phase where it is available for microbial attack and other degradation processes. Its potential for volatilization from water is considered to be low based on estimations for similar compounds. nih.gov

Table 2: Soil Adsorption and Mobility Data for Structurally Related Benzoates

| Compound | Koc Value | Mobility Classification |

| Butyl Benzoate | 125 | High |

| Methyl Benzoate | 70 - 178 | Moderate to High |

These values for related compounds suggest that this compound is likely to be mobile in soil. nih.govnih.gov

Research on Degradation Mechanisms in Natural Environments

The degradation of this compound in natural environments proceeds through a combination of biotic and abiotic pathways.

Biotic Degradation Mechanisms: As previously mentioned, the initial and most critical step in the biodegradation of this ester is enzymatic hydrolysis, catalyzed by esterase enzymes produced by microorganisms. This reaction breaks the ester linkage, releasing 2-methylbenzoic acid and butanol.

The subsequent degradation of 2-methylbenzoic acid has been studied in detail. A major metabolic route involves dioxygenation of the aromatic ring to form a carboxy-hydrodiol, which is then converted to a catechol derivative. nih.govasm.orgresearchgate.net Another identified pathway is the oxidation of the methyl group, which can lead to the formation of isobenzofuranone and phthalate. nih.govresearchgate.net These intermediate products are then further metabolized, eventually leading to the complete mineralization of the compound to carbon dioxide and water under aerobic conditions.

Abiotic Degradation Mechanisms:

Hydrolysis: In addition to microbial action, the ester bond can be cleaved through chemical hydrolysis. The rate of hydrolysis is dependent on pH and temperature. For butyl benzoate, the estimated aqueous hydrolysis half-life is 6.9 years at pH 7, 250 days at pH 8, and 25 days at pH 9, indicating that hydrolysis is more rapid under alkaline conditions. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for o-Toluate Esters

The traditional synthesis of o-toluate esters, often relying on classical esterification methods, is ripe for innovation. Future research will prioritize the development of greener, more efficient, and economically viable synthetic strategies.

One promising area is the advancement of catalytic systems. Novel bimetallic oxide cluster catalysts are being explored for their ability to facilitate C-H bond activation. labmanager.com This would allow for the direct synthesis of aryl esters from arenes and carboxylic acids, using environmentally benign oxidants like molecular oxygen, thereby minimizing waste. labmanager.com The "ester dance reaction," a palladium-catalyzed isomerization process, also presents an intriguing pathway for the synthesis of aromatic esters from readily available starting materials under milder conditions. waseda.jp

Biocatalysis offers another significant frontier for sustainable ester production. The use of immobilized lipases is gaining traction for the synthesis of a variety of esters, including those used as flavorings and polymers. mdpi.comnih.gov These enzymatic methods operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. nih.gov Research into optimizing enzyme immobilization techniques and reactor design will be crucial for industrial-scale applications. researchgate.net

The adoption of solid acid catalysts, such as Amberlyst 15, provides a cleaner alternative to corrosive liquid acids traditionally used in esterification. jetir.org These heterogeneous catalysts are easily separable and reusable, simplifying product purification and reducing environmental impact. jetir.org

Furthermore, the application of flow chemistry, particularly microwave-assisted continuous flow reactors, is set to revolutionize ester synthesis. researchgate.net This technology offers enhanced reaction control, improved safety, and higher productivity, making it an attractive option for the large-scale production of o-toluate esters. researchgate.netflowchemistrysociety.com

| Synthetic Approach | Key Advantages | Research Focus |

| Novel Catalysis | High atom economy, use of green oxidants, mild reaction conditions. labmanager.comwaseda.jp | Development of robust and selective catalysts for C-H activation and isomerization reactions. labmanager.comwaseda.jp |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. mdpi.comnih.gov | Enzyme engineering, immobilization techniques, and process optimization for industrial applications. researchgate.net |

| Solid Acid Catalysis | Reusability, reduced corrosion, simplified workup. jetir.org | Design of highly active and stable solid acid catalysts with tailored properties. |

| Flow Chemistry | Enhanced process control, improved safety, scalability, higher yields. researchgate.netflowchemistrysociety.com | Optimization of reactor design and reaction conditions for continuous production. researchgate.net |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of butyl o-toluate and its metabolites in complex matrices necessitate the development of highly sensitive and selective analytical methods. Future research in this area will focus on pushing the boundaries of detection limits and expanding our understanding of the compound's metabolic fate.

Hyphenated chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), will continue to be instrumental. Innovations in ionization sources, mass analyzers, and detector technologies will enable the trace analysis of these compounds in environmental and biological samples. The development of novel sample preparation techniques, including solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), will be crucial for pre-concentrating analytes and minimizing matrix interference.

Metabolite profiling, or metabolomics, will play a pivotal role in elucidating the biotransformation pathways of butyl o-toluate. High-resolution mass spectrometry (HRMS) coupled with advanced data processing software will allow for the identification and structural characterization of previously unknown metabolites. This information is vital for a comprehensive assessment of the compound's biological activity and potential environmental impact.

Furthermore, the development of biosensors and other rapid screening methods could provide real-time monitoring of butyl o-toluate in various applications, from industrial process control to environmental monitoring.

| Analytical Technique | Application | Future Developments |

| GC-MS/LC-MS | Trace analysis in environmental and biological samples. | Miniaturization, improved ionization techniques, and enhanced data analysis software. |

| High-Resolution MS | Metabolite identification and structural elucidation. | Integration with ion mobility spectrometry for enhanced separation of isomers. |

| Advanced Sample Prep | Analyte pre-concentration and matrix removal. | Development of novel sorbent materials and automation of extraction procedures. |

| Biosensors | Real-time monitoring. | Increased sensitivity, selectivity, and portability. |

Exploration of New Mechanistic Pathways in Ester Reactivity

A deeper understanding of the reaction mechanisms governing the formation and cleavage of the ester bond in o-toluates is fundamental to controlling their reactivity and designing more efficient chemical transformations. Future research will employ a combination of experimental and computational approaches to unravel these intricate pathways.

Kinetic studies, including isotopic labeling experiments, will provide valuable data on reaction rates and the nature of transition states. In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will allow for the real-time observation of reaction intermediates, offering direct insights into the reaction mechanism.

Computational chemistry, particularly density functional theory (DFT), will be a powerful tool for modeling reaction pathways, calculating activation energies, and predicting the influence of substituents and catalysts on reactivity. These theoretical studies will complement experimental findings and guide the design of new catalysts and reaction conditions.

The study of "ester dance" reactions, where an ester group migrates around an aromatic ring, has opened up new avenues for understanding ester reactivity. waseda.jp Elucidating the precise mechanism of such rearrangements could lead to the development of novel synthetic methodologies for the preparation of complex aromatic esters.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

The convergence of computational chemistry and materials science offers exciting prospects for the in silico design of novel o-toluate derivatives with tailored properties. By leveraging molecular modeling and quantitative structure-activity relationship (QSAR) studies, researchers can predict the physicochemical and biological properties of virtual compounds before their synthesis.

Computational screening can be used to identify derivatives with enhanced fragrance profiles, improved thermal stability, or specific biological activities. For instance, by modifying the ester's alkyl chain or introducing substituents onto the aromatic ring, it may be possible to fine-tune its properties for specific applications in the fragrance, polymer, or pharmaceutical industries.

Machine learning and artificial intelligence are also poised to play an increasingly important role in this field. By training algorithms on large datasets of known compounds and their properties, it will be possible to predict the characteristics of new o-toluate derivatives with greater accuracy and speed. This data-driven approach will accelerate the discovery and development of new materials with desired functionalities.

The integration of computational design with automated synthesis platforms could create a high-throughput workflow for the rapid prototyping and testing of novel o-toluate esters, significantly shortening the research and development cycle.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing benzoic acid, 2-methyl-, butyl ester, and how can purity be optimized?

- Answer : The compound can be synthesized via acid-catalyzed esterification of 2-methylbenzoic acid with butanol. Use concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst, with reflux conditions (110–120°C) for 4–6 hours. Purification involves neutralization, liquid-liquid extraction (e.g., diethyl ether/water), and vacuum distillation. Purity (>95%) can be confirmed using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Employ a combination of:

- NMR spectroscopy : Compare H and C spectra with reference data for methyl-substituted benzoate esters (e.g., δ 2.3 ppm for the ortho-methyl group on the aromatic ring) .

- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1720 cm and aromatic C-H bending near 750 cm .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 206.28 for [M+H]) using EI-MS .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Answer : Critical properties include:

- Boiling point : Estimated via distillation under reduced pressure (e.g., 245–250°C at 760 mmHg) .

- LogP (octanol/water) : Determine using the shake-flask method or predict via computational models (e.g., Crippen or Joback methods, logP ≈ 3.8) .

- Solubility : Measure in solvents (e.g., ethanol, hexane) gravimetrically after saturation and filtration .

Advanced Research Questions

Q. How does the ortho-methyl group influence the stability and reactivity of this compound under varying conditions?

- Answer : The ortho-methyl group enhances steric hindrance, reducing hydrolysis rates. Investigate stability via:

- Thermogravimetric analysis (TGA) : Assess decomposition onset temperatures (expected >200°C) .

- Kinetic studies : Monitor ester hydrolysis (e.g., in NaOH/ethanol) using GC-MS to track butanol release. Compare rate constants with unsubstituted analogs .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Answer :

- GC-MS with headspace sampling : Detect volatile byproducts (e.g., residual butanol) with a DB-5MS column and electron ionization .

- HPLC-PDA : Use gradient elution (acetonitrile/water) to separate non-volatile impurities (e.g., unreacted 2-methylbenzoic acid) .

- NMR spiking experiments : Add authentic standards to identify unknown peaks in H spectra .

Q. How can computational modeling predict the environmental fate of this compound?

- Answer : Apply tools like EPI Suite™ to estimate:

- Biodegradation potential : Use BIOWIN models (e.g., likely recalcitrant due to ester and aromatic groups).

- Aquatic toxicity : Predict acute toxicity (LC50) via ECOSAR, noting potential effects on aquatic invertebrates .

- Atmospheric lifetime : Calculate OH radical reaction rates for photodegradation assessment .

Q. What experimental designs are recommended for studying interactions between this compound and common laboratory materials?

- Answer :

- Compatibility testing : Expose the compound to polymers (e.g., PTFE, polypropylene) at 50°C for 14 days. Analyze leachables via GC-MS .

- Adsorption studies : Measure mass loss after storage in glass vs. plastic containers using gravimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.